molecular formula C11H17N3O2 B15312640 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid

Cat. No.: B15312640
M. Wt: 223.27 g/mol
InChI Key: QEAVKKKMHPLUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid is a synthetic organic compound that features both an imidazole ring and a cyclopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the cyclopropylamino group can engage in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanoic acid is unique due to the presence of both the cyclopropylamino group and the imidazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

2-(cyclopropylamino)-4-(2-methylimidazol-1-yl)butanoic acid

InChI

InChI=1S/C11H17N3O2/c1-8-12-5-7-14(8)6-4-10(11(15)16)13-9-2-3-9/h5,7,9-10,13H,2-4,6H2,1H3,(H,15,16)

InChI Key

QEAVKKKMHPLUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCC(C(=O)O)NC2CC2

Origin of Product

United States

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